4-ETHYL-5-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE
Overview
Description
4-ETHYL-5-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is a useful research compound. Its molecular formula is C14H16N2O2S2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-ethyl-5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide is 308.06532010 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Characterization
Thiophene derivatives are synthesized through various methods, including the four-component Gewald reaction under organocatalyzed aqueous conditions, which efficiently forms 2-amino-3-carboxamide derivatives of thiophene at room temperature (Abaee & Cheraghi, 2013). Such methods highlight the chemical versatility and reactivity of thiophene-based compounds, making them suitable for further functionalization and application in diverse scientific research areas.
Biological Activities and Applications
Thiophene derivatives exhibit significant biological activities, making them valuable in medicinal chemistry. For example, certain thiophene derivatives have been synthesized with potential as apoptosis-inducing agents for breast cancer, showcasing their relevance in oncological research (Gad et al., 2020). This illustrates the therapeutic potential of thiophene compounds in developing novel cancer treatments.
Material Science and Sensing Applications
In material science, thiophene derivatives are utilized for their electronic properties. The functionalization of microporous lanthanide-based metal-organic frameworks with thiophene groups has been explored for gas adsorption, sensing activities, and magnetic properties (Wang et al., 2016). These applications demonstrate the compound's potential in developing advanced materials for sensors, data storage, and other technological innovations.
Antimicrobial Activities
Furthermore, thiophene derivatives have been investigated for their antimicrobial properties, offering potential as new antimicrobial agents. The synthesis and in-vitro antibacterial and antifungal activities of compounds with a combined pyrazole and thiophene pharmacophore indicate their promise in addressing microbial resistance challenges (Mabkhot et al., 2015).
Properties
IUPAC Name |
4-ethyl-5-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-3-10-8(2)20-14(12(10)13(15)18)16-11(17)7-9-5-4-6-19-9/h4-6H,3,7H2,1-2H3,(H2,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCOPYNCGXENQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CS2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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